Substituting this specific nicotinonitrile with an analog risks invalidating structure-activity relationship studies due to the unique 3-hydroxymethylphenyl pattern. This compound provides a precisely defined biaryl core (C13H10N2O, MW 210.23) with orthogonal functional handles (nitrile, hydroxymethyl) for derivatization.
• **Application**: Synthesis of focused nicotinonitrile libraries; reference standard for HPLC/LC-MS method development.
• **Value**: Eliminates unverified structural assumptions inherent in analog substitution.
Molecular FormulaC13H10N2O
Molecular Weight210.236
CAS No.1349708-67-3
Cat. No.B3001478
⚠ Attention: For research use only. Not for human or veterinary use.
6-(3-(Hydroxymethyl)phenyl)nicotinonitrile (CAS 1349708-67-3) is a biaryl compound featuring a 3-pyridinecarbonitrile core with a 3-(hydroxymethyl)phenyl substituent at the 6-position . With a molecular formula of C13H10N2O and a molecular weight of 210.23 g/mol , it is primarily available as a research chemical building block. The compound's chemical structure is well-defined, but its specific biological or functional role is not established in the primary literature. It belongs to the broader class of nicotinonitriles, a scaffold known for a wide range of potential activities, but there are no published, quantitative studies that directly characterize the activity of this precise compound [1].
Defined biaryl structure with reactive nitrile and hydroxymethyl groups for synthetic elaboration
Established CAS and molecular formula supports use as an analytical reference standard
Representative nicotinonitrile scaffold for exploratory screening studies
[1] J. M. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Academia. Retrieved April 23, 2026, from https://www.academia.edu View Source
In the absence of direct comparative data, substituting 6-(3-(Hydroxymethyl)phenyl)nicotinonitrile with another nicotinonitrile analog is scientifically unjustified. The class-level review indicates that biological activity in this scaffold is highly sensitive to structural modifications [1]. The specific substitution pattern on the pyridine ring and the nature of the phenyl substituent are key determinants of target binding and activity. For instance, the presence of a hydroxymethyl group at the 3-position on the phenyl ring is a specific structural feature that is not present in the majority of reported active nicotinonitrile analogs. Without quantitative data comparing this exact compound to its closest analogs, any substitution would be based on unverified structural assumptions and carries a high risk of producing different, or null, experimental outcomes.
Structural Specificity
Nicotinonitrile activity profiles are highly sensitive to ring substitution; the 3-hydroxymethylphenyl group is absent in most reported analogs. Substitution may shift biological outcomes.
Absence of Comparative Data
No quantitative biological or chemical data exist for this exact compound versus close analogs. Any replacement is based on unverified structural assumptions.
Risk of Null or Different Outcomes
Replacing with another nicotinonitrile may lead to different or no activity in biological assays due to uncharacterized structure-activity relationships.
[1] J. M. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Academia. Retrieved April 23, 2026, from https://www.academia.edu View Source
6-(3-(Hydroxymethyl)phenyl)nicotinonitrile Comparative Data Gap
Chemical Identity and Purity
6-(3-(Hydroxymethyl)phenyl)nicotinonitrile (CAS 1349708-67-3) is a defined chemical entity with a molecular weight of 210.23 g/mol and a typical vendor-specified purity of 95-97% . This is a standard purity level for a research chemical building block. No comparative data is available to assess its purity against other specific analogs.
Identity & PuritySpecification review
95–97%
Supports defined starting material use
Vendor-specified; no comparative data vs. analogs
Chemical SynthesisBuilding BlockQuality Control
Evidence Dimension
Purity
Target Compound Data
95-97%
Comparator Or Baseline
Vendor-specified purity for research chemicals
Quantified Difference
N/A (baseline range)
Conditions
Vendor specification
Why This Matters
Confirms the compound's identity and suitability for use as a defined starting material in chemical synthesis or as a reference standard.
Chemical SynthesisBuilding BlockQuality Control
6-(3-(Hydroxymethyl)phenyl)nicotinonitrile Research Applications
Building Block in Medicinal Chemistry
The compound's well-defined structure makes it a suitable starting material for the synthesis of novel nicotinonitrile derivatives. Its biaryl core and functional groups (nitrile, hydroxymethyl) provide handles for further chemical elaboration to explore structure-activity relationships within a focused chemical series [1].
Analytical Standard for Method Development
With its established CAS number and molecular formula, 6-(3-(Hydroxymethyl)phenyl)nicotinonitrile can be used as a reference standard in the development of analytical methods, such as HPLC or LC-MS, for the detection and quantification of this specific scaffold in complex mixtures [1].
Exploratory Biological Screening
Given the known broad activity of the nicotinonitrile class [1], this compound could be included in preliminary, exploratory phenotypic or target-based screening panels to identify any serendipitous biological activity that may inform future optimization efforts. Its procurement is necessary for generating any future, specific biological data.
Application
Selection Property
Validation Focus
Medicinal chemistry synthesis
Defined biaryl scaffold with reactive handles (nitrile, hydroxymethyl)
Confirm structural identity and purity for synthetic elaboration
Analytical method development
Established CAS and molecular formula
Establish method parameters for this specific scaffold
Exploratory screening panels
Representative nicotinonitrile scaffold
Generate primary activity data in relevant assay panels
[1] J. M. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Academia. Retrieved April 23, 2026, from https://www.academia.edu View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.